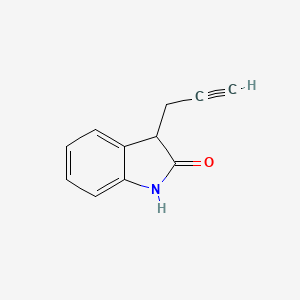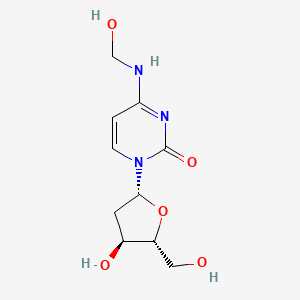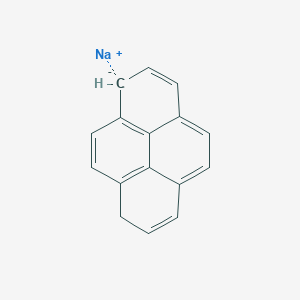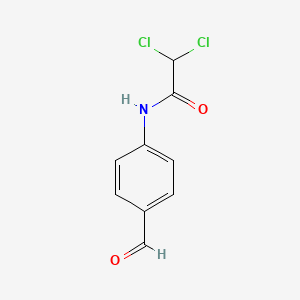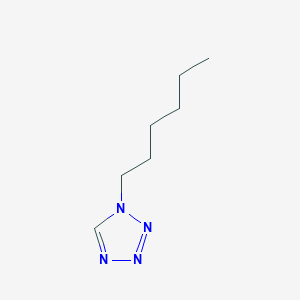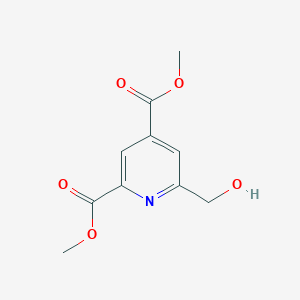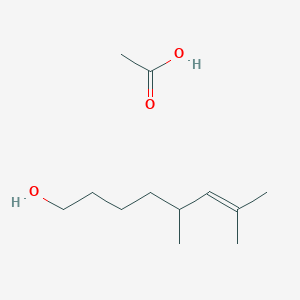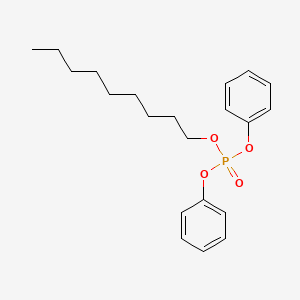![molecular formula C21H14N2O3 B14352959 2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole CAS No. 91044-62-1](/img/structure/B14352959.png)
2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole is a heterocyclic compound that features a unique structure combining biphenyl and nitrophenyl groups with an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole typically involves the condensation of 4-nitrobenzaldehyde with 4-biphenylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated biphenyl or nitrophenyl derivatives.
科学研究应用
2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
作用机制
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
4-Nitrophenyl- and 4′-nitro-1,1′-biphenyl-4-carboxylates: These compounds share structural similarities with 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole but differ in their functional groups and reactivity.
1,4-Bis(4-nitrophenyl)piperazine: Another compound with nitrophenyl groups, used in different applications.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole is unique due to its combination of biphenyl and nitrophenyl groups with an oxazole ring, providing distinct electronic and structural properties that make it valuable for various scientific and industrial applications.
属性
CAS 编号 |
91044-62-1 |
|---|---|
分子式 |
C21H14N2O3 |
分子量 |
342.3 g/mol |
IUPAC 名称 |
5-(4-nitrophenyl)-2-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14N2O3/c24-23(25)19-12-10-17(11-13-19)20-14-22-21(26-20)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H |
InChI 键 |
VDECUOXAUQCYDK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


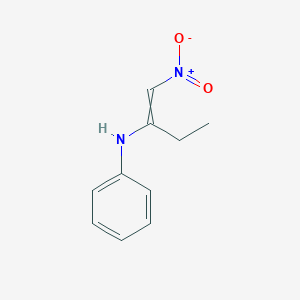
![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)
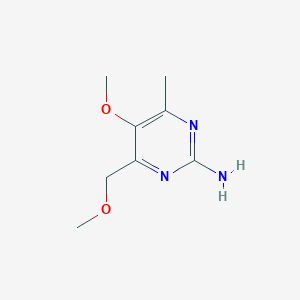
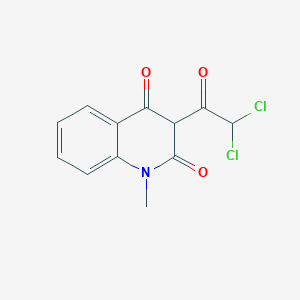
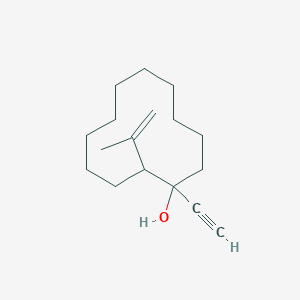
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)
